Vinyl disulfide

Description

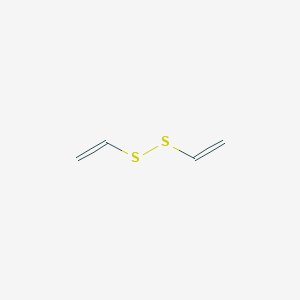

Structure

3D Structure

Properties

IUPAC Name |

(ethenyldisulfanyl)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6S2/c1-3-5-6-4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQYWIBQETUPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CSSC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166354 | |

| Record name | Vinyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15805-34-2 | |

| Record name | Vinyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Properties of Vinyl Disulfide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Part 1: Core Principles and Molecular Architecture of Vinyl Disulfide

Vinyl disulfide, and its derivatives, represent a unique class of organosulfur compounds characterized by the presence of a disulfide linkage directly attached to at least one vinyl group (C=C-S-S-). The simplest symmetric member of this family is divinyl disulfide, a molecule that embodies the intriguing interplay between the reactivity of a disulfide bond and the versatile chemistry of a carbon-carbon double bond. This guide provides an in-depth exploration of the chemical properties of vinyl disulfide, offering insights into its synthesis, stability, reactivity, and spectroscopic signature. For researchers in drug discovery, understanding these properties is paramount, as the vinyl disulfide motif and the broader class of disulfides offer a rich scaffold for the design of novel therapeutics, from targeted covalent inhibitors to bioreducible prodrugs.

The disulfide bond itself is a pivotal structural feature in biological systems, most notably in stabilizing the tertiary and quaternary structures of proteins.[1] Its characteristic S-S bond length of approximately 2.05 Å and a preference for a dihedral angle approaching 90° dictate its conformational behavior and reactivity.[2] The presence of adjacent vinyl groups in vinyl disulfide introduces electronic effects that modulate the properties of the disulfide linkage, influencing its susceptibility to both nucleophilic and electrophilic attack, as well as its participation in radical and pericyclic reactions.

Part 2: Synthesis and Physicochemical Characteristics

Synthetic Routes to Vinyl Disulfides

The synthesis of vinyl disulfides can be broadly categorized into methods for preparing symmetrical and unsymmetrical derivatives.

2.1.1. Synthesis of Symmetrical Vinyl Disulfides:

Divinyl disulfide can be prepared through several routes. A classical method involves the reaction of acetylene with hydrogen sulfide.[3] Another laboratory-scale synthesis involves the treatment of bis(2-chloroethyl)sulfide with a base such as sodium ethoxide.[3]

2.1.2. Synthesis of Unsymmetrical Vinyl Disulfides:

The preparation of unsymmetrical vinyl disulfides, which are often of greater interest in medicinal chemistry due to the potential for introducing diverse functionalities, has been the subject of more recent research. Convenient and efficient methods have been developed that allow for the synthesis of these compounds under mild conditions with moderate to high yields.[4] These methods often involve the reaction of a vinyl-sulfur containing precursor with a thiol or a thiotosylate, enabling the incorporation of various functional groups such as hydroxyl, carboxyl, and amino moieties.[4]

Physicochemical Properties of Divinyl Disulfide

Divinyl disulfide is a colorless liquid with a faint odor.[3] Its fundamental physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 627-51-0 | [3] |

| Molecular Formula | C4H6S2 | [5] |

| Molecular Weight | 118.22 g/mol | [5] |

| Appearance | Colorless liquid | [3] |

| Density | 0.9098 g/cm³ (at 20 °C) | [3] |

| Melting Point | - | - |

| Boiling Point | 84 °C (183 °F; 357 K) | [3] |

| Solubility in water | 634.5 mg/L (estimated) | [6] |

Part 3: Spectroscopic and Chromatographic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy: The proton NMR spectrum of divinyl disulfide is expected to show signals in the vinyl region (typically 5-7 ppm). The protons on the double bond will exhibit complex splitting patterns due to geminal, cis, and trans couplings.

3.1.2. ¹³C NMR Spectroscopy: The carbon NMR spectrum will feature signals for the sp² hybridized carbons of the vinyl groups. The chemical shifts of these carbons are influenced by the electronegativity of the attached sulfur atom. The presence of a disulfide bond can be diagnostic in the ¹³C NMR spectra of cysteine-containing peptides, suggesting its utility in characterizing vinyl disulfides.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of divinyl disulfide would be characterized by absorption bands corresponding to:

-

C-H stretching of the vinyl group (~3000-3100 cm⁻¹)

-

C=C stretching (~1600-1650 cm⁻¹)

-

C-S stretching (typically weak, in the fingerprint region)

-

S-S stretching (also weak and in the fingerprint region, ~400-500 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of vinyl disulfides and for obtaining structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of divinyl disulfide is available in the NIST database.[5] The fragmentation of disulfides upon electron impact can be complex and may involve skeletal rearrangements.[9] In the context of larger molecules, such as disulfide-linked peptides, techniques like Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) are employed to elucidate the disulfide bond connectivity.[10][11]

Gas Chromatography (GC)

Gas chromatography can be utilized for the separation and analysis of volatile vinyl disulfides. The retention time of divinyl disulfide would be dependent on the column stationary phase and temperature program. The NIST Chemistry WebBook indicates the availability of gas chromatography data for divinyl disulfide.[5]

Part 4: Reactivity Profile and Mechanistic Pathways

The chemical reactivity of vinyl disulfide is a rich tapestry woven from the individual reactivities of the disulfide bond and the vinyl groups, as well as their synergistic interactions.

Thermal Stability and Rearrangements

Divinyl disulfides can undergo thermal rearrangements. For instance, certain derivatives have been shown to rearrange to bisdithio esters, which can then be converted to thiophene derivatives upon heating.[12] This highlights a potential pathway for the thermal decomposition of these compounds and a synthetic route to heterocyclic systems.

Cycloaddition Reactions

The vinyl groups in vinyl disulfide can act as dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings.[13][14] The reactivity of the dienophile in a Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups.[6] The disulfide moiety's electronic influence on the vinyl group will therefore play a crucial role in its efficacy as a dienophile.

Caption: Figure 1. Diels-Alder reaction of a diene with vinyl disulfide.

Reactions with Nucleophiles and Electrophiles

The disulfide bond is susceptible to cleavage by nucleophiles, while the vinyl groups can undergo electrophilic addition.

4.3.1. Nucleophilic Attack on the Sulfur-Sulfur Bond: The S-S bond in disulfides is known to react with a variety of nucleophiles.[15] Thiol-disulfide exchange, a common reaction in biological systems, involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond.[1] This reactivity is fundamental to the role of disulfides in redox processes.

Caption: Figure 2. Thiol-disulfide exchange with vinyl disulfide.

4.3.2. Electrophilic Addition to the Vinyl Groups: The carbon-carbon double bonds of the vinyl groups can undergo electrophilic addition reactions, similar to other alkenes. The regioselectivity of such additions would be influenced by the electronic effects of the disulfide group.

Radical Reactions

The relatively weak S-S bond in disulfides can undergo homolytic cleavage to form thiyl radicals. These radicals can participate in a variety of subsequent reactions.

Part 5: Implications and Applications in Drug Discovery and Development

The unique chemical properties of vinyl disulfides make them an attractive scaffold for the design of novel therapeutic agents.

Vinyl Disulfides as Bioactive Scaffolds

Derivatives of vinyl disulfide have shown promise as bioactive molecules. For example, unsymmetrical monoterpenylhetaryl disulfides have demonstrated antioxidant, antimicrobial, and antiviral activities.[10] Diallyl disulfide, a related compound found in garlic, is known for its wide range of biological functions, including anti-inflammatory and anticancer effects.[16] This suggests that the vinyl disulfide core can be a valuable starting point for the development of new drugs.

Vinyl Disulfide Derivatives as Potential Enzyme Inhibitors

The vinyl group in vinyl disulfide can act as a Michael acceptor, making it a potential candidate for targeted covalent inhibition of enzymes, particularly those with a nucleophilic cysteine residue in their active site.[17] This is analogous to the well-established use of vinyl sulfones as mechanism-based cysteine protease inhibitors.[18] The reaction would involve the nucleophilic attack of the cysteine thiol on the β-carbon of the vinyl group, leading to the formation of a stable covalent bond.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Diethyl sulfide [webbook.nist.gov]

- 3. Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2006016881A1 - Process for producing diallyl disulfide - Google Patents [patents.google.com]

- 5. Divinyl sulfide [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 8. Diethyl sulfide [webbook.nist.gov]

- 9. Nucleophile-mediated oxa-Michael addition reactions of divinyl sulfone – a thiol-free option for step-growth polymerisations - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01527H [pubs.rsc.org]

- 10. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]

- 12. Diacyl Disulfides as the Precursors for Hydrogen Persulfide (H2S2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides [mdpi.com]

- 16. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. books.rsc.org [books.rsc.org]

vinyl disulfide structure and bonding characteristics

An In-Depth Technical Guide to the Structure and Bonding of Vinyl Disulfide

Foreword

Divinyl disulfide, and the broader class of vinyl disulfides, represent a fascinating intersection of classic disulfide chemistry with the rich reactivity of olefinic systems. The disulfide bond is a cornerstone of biological structure, famously providing the covalent cross-links that stabilize protein tertiary and quaternary structures.[1][2] When this functionality is flanked by vinyl groups, a unique electronic and chemical environment emerges. The interplay between the sulfur lone pairs, the labile S-S sigma bond, and the adjacent π-systems of the carbon-carbon double bonds imparts characteristics that make these molecules highly valuable synthons and functional motifs. This guide offers a detailed exploration of the molecular architecture, electronic landscape, and bonding characteristics of vinyl disulfide, tailored for researchers, scientists, and professionals in drug development who seek to leverage its unique properties.

Molecular Geometry and Stereoelectronics

The fundamental structure of divinyl disulfide (C₄H₆S₂) consists of a central disulfide bridge covalently linking two vinyl (ethenyl) groups. The molecule's overall shape and properties are dictated not just by simple bond connections, but by a delicate balance of steric and electronic forces.

The Disulfide Core: A Non-planar Moiety

Unlike the planar arrangement of the vinyl groups, the C-S-S-C core of a disulfide is characteristically non-planar. The defining feature is the C-S-S-C dihedral angle, which preferentially adopts a value approaching 90°.[3] This gauche conformation is a direct consequence of minimizing the repulsion between the lone pairs of electrons on the adjacent sulfur atoms. If the moiety were to adopt a planar cis (0°) or trans (180°) conformation, the lone pair orbitals would experience significant overlap and electrostatic repulsion, destabilizing the molecule. This geometric preference is a critical determinant of the disulfide bond's stability and reactivity.

Key Structural Parameters

Computational studies and experimental data from related disulfide structures provide insight into the precise geometry of vinyl disulfide. These parameters are influenced by the electronic communication between the vinyl π-systems and the sulfur atoms.

| Parameter | Typical Value | Causality and Significance |

| S-S Bond Length | ~2.05 Å | Longer and weaker than a C-C bond (~1.54 Å), making it the most labile bond in the molecule. This inherent weakness is key to its role as a cleavable linker.[3] |

| C-S Bond Length | ~1.77 Å | Shorter than a typical C(sp³)-S bond (~1.82 Å) due to the sp² hybridization of the vinyl carbon and potential π-conjugation, indicating a stronger, more stable linkage. |

| C=C Bond Length | ~1.34 Å | Characteristic of a standard carbon-carbon double bond. |

| C-S-S Bond Angle | ~104° | This angle accommodates the steric bulk of the vinyl groups and the electronic requirements of the sulfur atoms. |

| C-S-S-C Dihedral Angle | ~90° | Minimizes lone pair-lone pair repulsion on the sulfur atoms, defining the core geometry of the disulfide bridge.[3] |

Below is a diagram illustrating the fundamental structure of divinyl disulfide.

Caption: Molecular structure of divinyl disulfide.

Electronic Structure and Bonding Interactions

The bonding in vinyl disulfide is more complex than a simple sum of its parts. The interaction between the vinyl π-orbitals and the sulfur atoms creates a unique electronic environment that modulates the molecule's reactivity.

The Nature of the Disulfide Bond

The S-S σ-bond is formed by the overlap of sp³-hybridized orbitals on each sulfur atom. With a bond energy of approximately 60 kcal/mol, it is significantly weaker than C-C or C-H bonds, making it a predictable site for chemical cleavage under reductive or oxidative conditions. The highest occupied molecular orbitals (HOMOs) in simple disulfides are typically dominated by the non-bonding lone pair electrons on the sulfur atoms. This electron-rich nature makes the disulfide bond susceptible to electrophilic attack and is central to its role in thiol-disulfide exchange reactions.

Vinyl Group Conjugation

The presence of the adjacent C=C double bonds introduces the possibility of conjugation. This can occur through two primary mechanisms:

-

pπ-pπ Interaction: Overlap between the p-orbitals of the vinyl π-system and the p-like lone pair orbitals on the sulfur atom. This interaction delocalizes electron density from the sulfur into the vinyl group.

-

pπ-dπ Interaction: A more debated but frequently invoked model involves the overlap of the vinyl π-system with the empty 3d-orbitals of sulfur. This would act as an electron-accepting interaction, pulling electron density from the double bond.

Regardless of the precise orbital model, the result is electronic communication between the sulfur and the vinyl group. This conjugation influences the molecule's UV-Vis absorption profile and modulates the reactivity of both the disulfide and the double bonds.

The diagram below illustrates the key orbital interactions.

Caption: Orbital interactions in the vinyl-sulfur moiety.

Spectroscopic Fingerprints for Characterization

A combination of spectroscopic techniques provides a robust framework for identifying and characterizing the structure and bonding of vinyl disulfides.

| Technique | Feature | Interpretation |

| ¹H NMR | Vinyl Protons (δ 5.0-6.5 ppm) | Complex splitting patterns (geminal, cis, trans couplings) confirm the CH₂=CH-S- structure. Chemical shifts are influenced by the electronegativity of sulfur and conjugation effects. |

| ¹³C NMR | Vinyl Carbons (δ 110-140 ppm) | Two distinct signals for the α and β carbons of the vinyl group provide evidence for the C=C-S linkage. |

| Raman | S-S Stretch (480-540 cm⁻¹) | A strong signal in this region is a definitive marker for the disulfide bond. This vibration is often weak or absent in IR spectra due to the small change in dipole moment. |

| IR | C=C Stretch (~1600 cm⁻¹) | A sharp absorption indicating the presence of the vinyl double bond. |

| IR | C-S Stretch (600-800 cm⁻¹) | Confirms the presence of the carbon-sulfur bond. |

| UV-Vis | Absorption (~250 nm) | The disulfide bond acts as a chromophore. Conjugation with the vinyl groups typically causes a bathochromic (red) shift compared to saturated dialkyl disulfides. |

Synthesis and Reactivity: A Dual-Functionality Molecule

The synthetic utility of vinyl disulfides stems from their dual reactivity, with both the disulfide bridge and the vinyl groups available for chemical transformation.

Modern Synthetic Approaches

While historical methods existed, contemporary organic synthesis favors milder and more functional-group-tolerant routes. Efficient methods for preparing unsymmetrical vinyl disulfides have been developed, which are particularly valuable for building complex molecular architectures.[1]

-

Method 1: Reaction of an S-vinyl phosphorodithioate with a thiotosylate.[2]

-

Method 2: Reaction of an S-vinyl thiotosylate with a thiol.[2]

These methods allow for the synthesis of vinyl disulfides bearing additional functionalities like esters, carboxylic acids, and protected amines, expanding their utility in medicinal chemistry.[1][2]

Representative Synthetic Protocol: Synthesis of Unsymmetrical Vinyl Disulfides[2]

This protocol describes the reaction of an S-vinyl thiotosylate with a thiol, a versatile method for creating functionalized, unsymmetrical vinyl disulfides.

Step 1: Preparation of the Reaction Mixture

-

To a solution of the desired thiol (1.0 mmol) in acetonitrile (5 mL), add potassium carbonate (K₂CO₃, 1.5 mmol).

-

Stir the mixture at room temperature for 10 minutes to generate the thiolate anion in situ.

Step 2: Addition of the Vinyl Electrophile

-

Add a solution of S-vinyl thiotosylate (1.2 mmol) in acetonitrile (2 mL) dropwise to the reaction mixture.

Step 3: Reaction and Monitoring

-

Stir the reaction at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed (typically 1-3 hours).

Step 4: Workup and Purification

-

Once the reaction is complete, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure unsymmetrical vinyl disulfide.

Key Reactivity Patterns

The reactivity of vinyl disulfide is a rich field, offering numerous handles for molecular elaboration.

-

Disulfide Cleavage: The S-S bond is readily cleaved by reducing agents (e.g., dithiothreitol, tris(2-carboxyethyl)phosphine) to yield two equivalents of vinyl thiol. This reaction is fundamental to the use of disulfides as reversible linkers in drug delivery systems.

-

Cycloaddition Reactions: The electron-rich vinyl groups can participate as dienophiles in Diels-Alder reactions. More significantly, they have been shown to react with transient o-iminothioquinones in an inverse electron-demand [4+2] hetero-Diels-Alder reaction to produce complex benzothiazine derivatives.[1]

-

Polymerization: The vinyl functionalities can undergo radical or cationic polymerization, making divinyl disulfide a potential cross-linking agent for creating functional polymer networks.[4][5]

The diagram below shows a representative reaction pathway.

Caption: Hetero-Diels-Alder reaction of a vinyl disulfide.

Applications in Drug Development and Materials Science

The unique structural and bonding characteristics of vinyl disulfides make them powerful tools for researchers.

-

Cleavable Linkers in Drug Conjugates: The lability of the disulfide bond to the reductive environment inside cells makes it an ideal linker for antibody-drug conjugates (ADCs) or other targeted delivery systems. The drug is released from its carrier upon entry into the target cell.

-

Building Blocks for Heterocyclic Synthesis: As demonstrated by their reactivity in cycloaddition reactions, vinyl disulfides are valuable precursors for constructing complex, sulfur-containing heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.[1]

-

Self-Assembled Monolayers (SAMs): Disulfides readily adsorb onto gold and other metal surfaces, forming well-ordered SAMs. Unsymmetrical vinyl disulfides allow for the creation of mixed monolayers with a defined surface composition, which can be further functionalized via the vinyl group for applications in biosensors and microarrays.[1][2]

-

Covalent Inhibitors: While vinyl sulfones are more commonly recognized as Michael acceptors for covalent drug design, the vinyl sulfide motif can be oxidized to the more electrophilic sulfoxide or sulfone, providing a latent reactive handle for targeting cysteine residues in proteins.[6][7][8]

Conclusion

Vinyl disulfide is a molecule defined by the interplay of its constituent parts. The non-planar, labile disulfide core provides a reactive and cleavable handle, while the flanking vinyl groups introduce electronic conjugation and a platform for addition and polymerization chemistry. This duality makes it a uniquely versatile molecule. A thorough understanding of its geometry, electronic structure, and characteristic bonding is essential for harnessing its full potential in the rational design of advanced pharmaceuticals, functional materials, and novel synthetic methodologies.

References

-

convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction. (2021). National Institutes of Health. [Link]

-

Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels - MOST Wiedzy. (2021). MOST Wiedzy. [Link]

-

Divinyl sulfide - Wikipedia. Wikipedia. [Link]

-

Disulfide–yne reaction: controlling the reactivity of a surface by light. (2021). RSC Publishing. [Link]

-

Enzymatically Synthesized Vinyl Ether-Disulfide Monomer Enabling an Orthogonal Combination of Free Radical and Cationic Chemistry toward Sustainable Functional Networks. ACS Publications. [Link]

- Process for producing diallyl disulfide.

-

Disulfide - Wikipedia. Wikipedia. [Link]

-

Vinyl sulfide synthesis by C-S coupling. Organic Chemistry Portal. [Link]

-

Divinyl Sulfide: Synthesis, Properties, and Applications. Taylor & Francis Online. [Link]

-

Disulfide synthesis by S-S coupling. Organic Chemistry Portal. [Link]

-

Vinyl disulfide | C4H6S2 | CID 85115. PubChem - National Institutes of Health. [Link]

-

Recent applications of vinyl sulfone motif in drug design and discovery. (2022). PubMed - National Institutes of Health. [Link]

-

Recent applications of vinyl sulfone motif in drug design and discovery. ResearchGate. [Link]

-

The vinyl sulfone motif as a structural unit for novel drug design and discovery. (2024). PubMed - National Institutes of Health. [Link]

Sources

- 1. Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. Disulfide - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

thermodynamic stability of the disulfide bond in vinyl disulfide

An In-depth Technical Guide to the Thermodynamic Stability of the Disulfide Bond in Vinyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The disulfide bond is a critical covalent linkage in chemistry and biology, pivotal in protein structure, redox chemistry, and the design of advanced materials. While the properties of alkyl and aryl disulfides are well-documented, divinyl disulfide and its derivatives represent a unique class of compounds whose thermodynamic characteristics are less explored yet possess significant potential. The direct attachment of the sulfur atoms to sp²-hybridized vinyl carbons introduces distinct electronic effects—induction and resonance—that modulate the stability and reactivity of the S-S bond. This guide provides a detailed examination of the , contrasting it with its alkyl and aryl counterparts. We delve into the theoretical principles governing its stability, outline state-of-the-art computational and experimental methodologies for its assessment, and explore the profound implications for drug development, particularly in the design of redox-responsive linkers and dynamic covalent materials.

Introduction: The Vinyl Disulfide Moiety

Disulfide bonds (RSSR') are fundamental to the structural integrity of many extracellular proteins and peptides and serve as key functional groups in medicinal and materials chemistry.[1] Their stability, typically characterized by a bond dissociation energy (BDE) of approximately 60 kcal/mol, is not constant but is exquisitely sensitive to the local electronic and steric environment.[2][3]

Vinyl disulfides, characterized by an S-S bond where at least one sulfur atom is covalently attached to a vinyl group (-CH=CH₂), represent a distinct and compelling subclass. The simplest symmetric example is divinyl disulfide (CH₂=CH-S-S-CH=CH₂). Unlike saturated alkyl groups or aromatic aryl groups, the vinyl substituent imparts a unique electronic signature due to the sp² hybridization of its carbons and the presence of a π-system. Understanding the thermodynamic stability of this specific disulfide bond is paramount for harnessing its potential in applications requiring precise control over bond cleavage and formation, such as targeted drug release and self-healing polymers.[4]

This technical guide provides a foundational understanding of the factors governing the stability of the vinyl disulfide bond, offers practical methodologies for its investigation, and discusses its strategic application in modern chemical research.

The Disulfide Bond: A Thermodynamic and Structural Baseline

To appreciate the nuances of the vinyl disulfide, we must first establish a baseline using well-understood dialkyl disulfides, such as diethyl disulfide.

-

Bond Dissociation Energy (BDE): The homolytic cleavage of the S-S bond in a typical dialkyl disulfide requires approximately 60-68 kcal/mol (251-285 kJ/mol).[3][5] This value represents a significant covalent stabilization, yet it is often the most labile bond in a molecule, making it susceptible to chemical or photochemical cleavage.[2]

-

Structure and Geometry: The disulfide linkage is not linear. It exhibits a preferred C-S-S-C dihedral angle approaching 90°.[2] This gauche conformation minimizes repulsion between the lone pairs of electrons on the adjacent sulfur atoms. The S-S bond length is typically around 2.05 Å.[2] Deviation from this optimal geometry can induce strain, lowering the overall thermodynamic stability.[6][7]

Electronic Modulation of S-S Bond Stability by the Vinyl Group

The replacement of an alkyl group with a vinyl group introduces two primary electronic effects that collectively influence the electron density and, consequently, the strength of the disulfide bond.

Inductive Effect

The carbon atoms in a vinyl group are sp²-hybridized, whereas those in an alkyl group are sp³-hybridized. Due to a higher degree of s-character (33% in sp² vs. 25% in sp³), sp²-hybridized carbons are more electronegative. This leads to an inductive electron-withdrawing effect from the sulfur atom by the vinyl group, which is more pronounced than that of an alkyl group. This polarization can influence the S-S bond by slightly altering the electron density on the sulfur atoms.

Resonance (Conjugative) Effect

A more significant influence arises from the potential for resonance or π-conjugation. The lone-pair electrons on the sulfur atoms can be delocalized into the adjacent vinyl π-system. This pπ-pπ interaction introduces partial double bond character to the C-S bond and alters the electron distribution around the S-S bond. This delocalization can stabilize the molecule, but it may simultaneously weaken the S-S bond by drawing electron density away from it.

The interplay of these effects suggests that the thermodynamic stability of the divinyl disulfide bond will differ significantly from that of dialkyl or diaryl disulfides.

Comparative Stability Analysis

We can qualitatively compare the expected stability of divinyl disulfide with its common counterparts, diethyl disulfide and diphenyl disulfide.

| Disulfide Type | Substituent | Hybridization | Dominant Electronic Effects | Expected Impact on S-S Bond Stability (Relative to Alkyl) |

| Diethyl Disulfide | Ethyl (-CH₂CH₃) | sp³ | Weak inductive donation | Baseline |

| Divinyl Disulfide | Vinyl (-CH=CH₂) | sp² | Inductive withdrawal; π-conjugation | Potentially Lowered |

| Diphenyl Disulfide | Phenyl (-C₆H₅) | sp² | Inductive withdrawal; Aromatic π-delocalization | Lowered |

-

Divinyl vs. Diethyl Disulfide: The combination of inductive withdrawal and π-conjugation in divinyl disulfide likely reduces the electron density within the S-S σ bond, making it weaker and more susceptible to cleavage than the S-S bond in diethyl disulfide.

-

Divinyl vs. Diphenyl Disulfide: While both have sp² carbons attached to sulfur, the extent and nature of π-delocalization differ. The extensive delocalization across the aromatic ring in diphenyl disulfide significantly impacts its stability. Theoretical studies have suggested that aromatic disulfides have a lower BDE than alkyl disulfides.[5] Divinyl disulfide is expected to have a stability profile that is distinct from both, representing a unique point on the stability spectrum.

Methodologies for Stability Assessment

Determining the thermodynamic stability of the vinyl disulfide bond requires a combination of computational and experimental approaches.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for probing bond energetics where experimental data is scarce.[8][9][10]

Figure 1: Conceptual DFT workflow for calculating S-S BDE.

Detailed Protocol: DFT Calculation of S-S Bond Dissociation Energy

-

Structure Optimization: An initial 3D structure of divinyl disulfide is built. A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger) to find the lowest energy conformation.

-

Vibrational Frequency Analysis: A frequency calculation is run on the optimized structure to ensure it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Fragment Calculation: The process is repeated for the resulting vinylthiyl radical (CH₂=CHS•) that forms upon homolytic cleavage of the S-S bond.

-

BDE Calculation: The bond dissociation energy is calculated as: BDE = [2 × E(radical)] - E(disulfide) Where E represents the total electronic energy, corrected with the ZPVE for each species. This provides a direct theoretical measure of the bond's thermodynamic stability.

Experimental Approaches

Experimental validation is crucial. For small molecules like divinyl disulfide, methods can be adapted from classical physical chemistry and protein chemistry.[1][11]

A. Differential Scanning Calorimetry (DSC)

DSC can be used to measure the thermal stability of a substance. While it does not directly yield a BDE, it can provide the enthalpy (ΔH) of thermal decomposition. By comparing the decomposition profile of divinyl disulfide with that of diethyl disulfide under identical conditions, a relative measure of thermal stability can be obtained.

B. Thiol-Disulfide Exchange Equilibrium

A highly effective method is to measure the equilibrium constant for a thiol-disulfide exchange reaction.[4] This provides a direct measure of the Gibbs free energy (ΔG) change for the reaction, which is a precise indicator of relative thermodynamic stability.

Figure 2: Workflow for determining relative disulfide stability.

Detailed Protocol: Equilibrium Study

-

Reactant Preparation: Prepare standard solutions of divinyl disulfide and a reference thiol (e.g., ethanethiol) in an appropriate solvent (e.g., acetonitrile or buffered aqueous solution).

-

Reaction Initiation: Mix the reactants in a sealed vial under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Allow the mixture to incubate at a constant temperature until equilibrium is reached.

-

Equilibrium Monitoring: Periodically take aliquots from the reaction mixture. Quench the reaction (e.g., by rapid dilution or acidification) and analyze the concentrations of all four species (divinyl disulfide, ethanethiol, vinyl thiol, diethyl disulfide) using a calibrated analytical technique like HPLC or GC-MS. Equilibrium is confirmed when the concentrations no longer change over time.

-

Calculation of K_eq: The equilibrium constant (K_eq) is calculated from the final concentrations: K_eq = ([Vinyl Thiol]²[Diethyl Disulfide]) / ([Divinyl Disulfide][Ethanethiol]²)

-

Thermodynamic Analysis: The standard Gibbs free energy change (ΔG°) for the reaction is then calculated using the equation ΔG° = -RT ln(K_eq). A positive ΔG° would indicate that the vinyl disulfide bond is thermodynamically more stable than the alkyl disulfide bond under the tested conditions, while a negative value would indicate it is less stable.

Implications for Drug Development and Materials Science

The unique thermodynamic profile of the vinyl disulfide bond makes it an attractive functional group for advanced applications.

-

Redox-Responsive Drug Delivery: In antibody-drug conjugates (ADCs), the linker connecting the cytotoxic payload to the antibody is critical.[12] A disulfide linker is often used to ensure stability in circulation (oxidative environment) and rapid cleavage inside the target cell (reductive environment). By tuning the electronic properties of the disulfide, its reduction potential can be precisely controlled. A vinyl disulfide linker could be engineered to have a specific reduction potential, making it stable in the bloodstream but highly susceptible to cleavage by intracellular reductants like glutathione, ensuring targeted payload release.[12][13]

-

Dynamic Covalent Chemistry: Vinyl disulfides can participate in dynamic thiol-disulfide exchange reactions. This property is ideal for creating self-healing materials, adaptable hydrogels, and reversible adhesives.[4][14] The rate and equilibrium position of this exchange can be modulated by the stability of the vinyl disulfide bond, allowing for materials whose properties (e.g., stiffness, viscosity) can be tuned in response to redox stimuli.

Conclusion and Future Outlook

The is governed by a unique combination of inductive and resonance effects conferred by the sp²-hybridized vinyl substituent. Theoretical analysis strongly suggests that the S-S bond in vinyl disulfides is thermodynamically less stable than in their dialkyl counterparts, making them more reactive and susceptible to cleavage. This property, rather than being a limitation, is a key feature that can be exploited in the rational design of sophisticated chemical systems.

For researchers in drug development and materials science, the vinyl disulfide moiety offers a tunable handle to control redox-responsive behavior. However, a significant gap remains in the direct experimental quantification of its bond dissociation energy. Future work combining precise computational modeling with rigorous experimental validation via equilibrium studies or advanced calorimetric techniques will be invaluable. Such data will enable the precise engineering of vinyl disulfide-containing molecules, unlocking their full potential in next-generation therapeutics and smart materials.

References

Sources

- 1. From Stability to Function: The Importance of Disulfide Bonds in Proteins - MetwareBio [metwarebio.com]

- 2. Disulfide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The influence of disulfide bonds on the mechanical stability of proteins is context dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Computational Study of H2S Release in Reactions of Diallyl Polysulfides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. orgsyn.org [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Reactivity of Vinyl Disulfides with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl disulfides represent a unique class of organic compounds possessing two distinct electrophilic sites: the carbon-carbon double bond and the disulfide linkage. This dual reactivity allows for a range of chemical transformations, making them highly versatile tools in organic synthesis, materials science, and particularly in the field of bioconjugation and drug delivery. This guide provides a comprehensive analysis of the reactivity of vinyl disulfides with nucleophiles. We will explore the mechanistic underpinnings of both Michael addition reactions at the vinyl moiety and nucleophilic attack at the disulfide bond. Key factors governing the chemoselectivity of these reactions, such as the nature of the nucleophile, pH, and solvent, are discussed in detail. Furthermore, this whitepaper presents field-proven experimental protocols for the synthesis of vinyl disulfides and their subsequent reaction with thiol nucleophiles, offering a practical framework for their application. The utility of vinyl disulfides as cleavable linkers in antibody-drug conjugates (ADCs) and for site-specific protein modification is highlighted, providing authoritative insights for professionals in drug development.

Introduction: The Chemical Versatility of Vinyl Disulfides

The vinyl disulfide moiety, characterized by a disulfide bond directly attached to a vinyl group (C=C-S-S-R), is a functional group of growing importance. The disulfide bond itself is a critical structural feature in biochemistry, famously stabilizing the tertiary and quaternary structures of proteins through cysteine-cysteine linkages.[1] In synthetic chemistry, disulfides are valued for their stability and their susceptibility to cleavage under specific reducing conditions, a property extensively exploited in drug delivery.[2][3][4]

The conjugation of this disulfide unit with a vinyl group creates a fascinating electronic environment. The sulfur atoms influence the electron density of the double bond, rendering it an electrophilic Michael acceptor, susceptible to conjugate addition by nucleophiles. This dual-natured reactivity—a cleavable disulfide bond and a reactive vinyl system—positions vinyl disulfides as powerful and versatile synthons. Their synthetic potential includes applications in cycloaddition reactions, metal complex formation, and multicomponent reactions.[2] In the context of drug development, this functionality is particularly relevant for creating advanced bioconjugates and stimulus-responsive materials.[3][5]

Core Principles of Reactivity: A Tale of Two Electrophiles

The reaction of a vinyl disulfide with a nucleophile can proceed via two primary competitive pathways. The outcome is dictated by the nature of the nucleophile, the substrate's electronic properties, and the precise reaction conditions.

Pathway A: Thiol-Michael Addition to the Vinyl Group

The vinyl group in a vinyl disulfide acts as a classic Michael acceptor. Nucleophiles, particularly soft nucleophiles like thiols, readily attack the β-carbon of the double bond. This reaction is typically catalyzed by a base, which deprotonates the thiol to form a more potent thiolate nucleophile.[6] The resulting carbanion intermediate is then protonated to yield the final thioether product.

The mechanism proceeds as follows:

-

Deprotonation: A base removes the acidic proton from the nucleophilic thiol (R'-SH), generating a highly reactive thiolate anion (R'-S⁻).

-

Nucleophilic Attack: The thiolate attacks the electron-deficient β-carbon of the vinyl disulfide.

-

Protonation: The resulting carbanion intermediate abstracts a proton from the conjugate acid of the base (or solvent) to give the final addition product.[6]

This pathway results in the formation of a stable carbon-sulfur (thioether) bond, leaving the disulfide linkage intact. The reactivity of this pathway is analogous to that of other vinyl-sulfur compounds, such as vinyl sulfones, which are also highly reactive towards thiols.[7]

Caption: Mechanism of the base-catalyzed Thiol-Michael addition to a vinyl disulfide.

Pathway B: Nucleophilic Attack on the Disulfide Bond

The disulfide bond is inherently electrophilic and can be attacked by nucleophiles, most notably other thiols or thiolates. This process, known as thiol-disulfide exchange, is a fundamental reaction in biochemistry, underlying protein folding and redox regulation. The reaction proceeds via an SN2-like mechanism where the incoming nucleophilic sulfur attacks one of the sulfur atoms of the disulfide bond.

The key steps are:

-

Nucleophilic Attack: A thiolate (R'-S⁻) attacks one of the sulfur atoms of the R-S-S-R' disulfide bond.

-

Cleavage: The S-S bond breaks, resulting in the formation of a new disulfide (R-S-S-R') and a new thiolate leaving group (R''-S⁻).

This reaction is reversible, and the equilibrium is driven by the relative concentrations and reduction potentials of the thiols involved. In drug delivery, this pathway is exploited to release a thiol-containing drug from a carrier molecule within the reducing intracellular environment, which has a high concentration of glutathione (GSH).[4][8]

Caption: Mechanism of thiol-disulfide exchange at the disulfide linkage.

Comparative Reactivity with Key Nucleophiles

The high utility of vinyl disulfides in drug development stems from their selective reactivity, particularly with the thiol side chain of cysteine residues.

-

Thiols (e.g., Cysteine, Glutathione): Thiols are excellent nucleophiles for both Michael addition and disulfide exchange. The chemoselectivity is highly dependent on reaction conditions. The Michael addition is often favored under kinetically controlled conditions, leading to an irreversible covalent bond. In contrast, thiol-disulfide exchange is a reversible process that is fundamental to the design of cleavable linkers.[4][9] Vinyl sulfones, a related class of compounds, also react selectively and rapidly with thiols, often even faster than analogous acrylates. This high reactivity makes these functional groups ideal for cysteine-specific bioconjugation.[10]

-

Amines (e.g., Lysine): While amines are good nucleophiles, their reactivity with vinyl disulfides is generally lower than that of thiols. At physiological pH (~7.4), a significant portion of lysine residues are protonated (pKa ~10.5), rendering them non-nucleophilic. This difference in reactivity and pKa allows for highly selective modification of cysteine over lysine residues by carefully controlling the reaction pH.[7]

Synthetic and Experimental Protocols

A key aspect of leveraging vinyl disulfides is the ability to synthesize them efficiently and react them under controlled conditions. The following protocols are based on established and reliable methodologies.[2]

Protocol 1: Synthesis of Unsymmetrical Vinyl Disulfides

This protocol describes the synthesis of a functionalized vinyl disulfide from an S-vinyl thiotosylate and a thiol, a method noted for its mild conditions and good yields.[2]

Objective: To synthesize an unsymmetrical vinyl disulfide (e.g., 2-hydroxyethyl vinyl disulfide).

Materials:

-

S-vinyl thiotosylate

-

2-Mercaptoethanol (thiol)

-

Triethylamine (NEt₃)

-

Dry Dichloromethane (CH₂Cl₂)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, syringes)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

-

To a solution of S-vinyl thiotosylate (2.0 mmol) and 2-mercaptoethanol (1.0 mmol) in dry CH₂Cl₂ (10 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (1.0 mmol) dropwise.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure unsymmetrical vinyl disulfide.

Self-Validation:

-

¹H and ¹³C NMR: Confirm the structure of the product, identifying the characteristic peaks for the vinyl protons and the protons adjacent to the sulfur atoms.

-

Mass Spectrometry (MS): Verify the molecular weight of the synthesized vinyl disulfide.

Caption: Experimental workflow for vinyl disulfide synthesis and subsequent conjugation.

Protocol 2: Bioconjugation to a Cysteine-Containing Peptide

Objective: To conjugate a vinyl disulfide to a model cysteine-containing peptide via Michael addition.

Materials:

-

Purified vinyl disulfide (from Protocol 1)

-

Cysteine-containing peptide (e.g., GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

HPLC for analysis and purification

Procedure:

-

Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1 mg/mL.

-

Dissolve the vinyl disulfide in a minimal amount of DMSO to create a 10-20 mM stock solution.

-

Add the vinyl disulfide stock solution to the peptide solution (e.g., 5-10 molar equivalents).

-

Incubate the reaction at room temperature or 37°C for 1-4 hours.

-

Monitor the reaction progress by LC-MS, observing the decrease in the starting peptide mass and the appearance of a new peak corresponding to the mass of the conjugate.

-

Upon completion, the conjugated peptide can be purified from excess small molecules using reverse-phase HPLC.

Self-Validation:

-

LC-MS: Confirm the formation of the desired conjugate by identifying its molecular weight.

-

Tandem MS (MS/MS): Fragment the conjugate to confirm the site of modification is the cysteine residue.

Applications in Drug Development

The unique reactivity of vinyl disulfides makes them highly suitable for advanced applications in pharmacology and drug delivery.

Cleavable Linkers for Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the antibody and drug is critical for the ADC's success. Disulfide-based linkers are widely used because they are stable in the bloodstream but are readily cleaved by the high concentration of intracellular glutathione, releasing the active drug inside the target cell.[3][4][8][11] Vinyl disulfides can be incorporated into linkers, providing a handle for conjugation to the antibody (via the vinyl group) while retaining the cleavable disulfide functionality.

Site-Specific Protein Modification

The ability to selectively react with cysteine residues makes vinyl disulfides valuable reagents for protein modification.[10] This allows for the precise attachment of probes, polymers (e.g., PEGylation), or other functional molecules to proteins. Compared to other common thiol-reactive reagents, the resulting thioether linkage from Michael addition is highly stable.

Comparative Analysis with Other Michael Acceptors

To provide context for experimental design, it is crucial to compare vinyl disulfides with other commonly used thiol-reactive Michael acceptors.

| Feature | Vinyl Disulfide | Vinyl Sulfone | Maleimide |

| Primary Reaction | Michael Addition / Disulfide Exchange | Michael Addition | Michael Addition |

| Thiol Selectivity | High | Very High | High |

| Linkage Stability | Thioether (stable) or Disulfide (cleavable) | Thioether (very stable)[12] | Thioether (can undergo retro-Michael) |

| Reversibility | Disulfide exchange is reversible.[9] | Irreversible | Can be reversible via retro-Michael |

| Key Advantage | Dual reactivity; can form stable or cleavable linkages. | High stability and reactivity. | Widely used and well-characterized. |

| Consideration | Potential for disulfide exchange as a side reaction. | Can be highly reactive. | Potential for linker instability/exchange. |

Conclusion and Future Outlook

Vinyl disulfides are a potent and versatile class of reagents for researchers at the interface of chemistry, biology, and medicine. Their dual reactivity allows for either the formation of stable thioether conjugates through Michael addition or the creation of redox-sensitive systems via the disulfide bond. This guide has detailed the fundamental principles governing their reactivity, provided robust protocols for their synthesis and application, and situated their utility within the critical context of drug development. The continued exploration of vinyl disulfide chemistry, particularly in the design of novel cleavable linkers and dynamic biomaterials, promises to yield new and innovative solutions for targeted therapeutics and advanced biomedical research.

References

-

Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. ResearchGate. Available at: [Link]

-

Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. NIH National Library of Medicine. Available at: [Link]

-

Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction. NIH National Library of Medicine. Available at: [Link]

-

Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science (RSC Publishing). Available at: [Link]

-

Vinyl sulfide synthesis by C-S coupling. Organic Chemistry Portal. Available at: [Link]

-

Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Available at: [Link]

-

Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available at: [Link]

-

Disulfide synthesis by S-S coupling. Organic Chemistry Portal. Available at: [Link]

-

Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Publications. Available at: [Link]

-

Proposed mechanism of nucleophilic attack on vinyl sulfones and the two-step kinetic model for enzyme inactivation. ResearchGate. Available at: [Link]

-

Direct Preparation of Nucleoside Vinyl Disulfides from 2-(Trimethylsilyl)ethyl Sulfides, an Access to Vinylthiols. ACS Publications. Available at: [Link]

-

Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization. PubMed. Available at: [Link]

-

Design of an in vivo cleavable disulfide linker in recombinant fusion proteins. NIH National Library of Medicine. Available at: [Link]

-

Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Available at: [Link]

-

Direct preparation of nucleoside vinyl disulfides from 2-(trimethylsilyl)ethyl sulfides, an access to vinylthiols. PubMed. Available at: [Link]

-

Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. ACS Publications. Available at: [Link]

-

A disulfide-based linker for thiol-norbornene conjugation: Formation and cleavage of hydrogels by the use of light. ResearchGate. Available at: [Link]

-

Introducing Disulfide Bonds into Polyester Biomaterials via Nucleophilic Thiol–yne Polymerization. NIH National Library of Medicine. Available at: [Link]

-

Neighboring group effect on nucleophilicity of disulfide bond. ACS Publications. Available at: [Link]

-

CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. Wiley Online Library. Available at: [Link]

-

Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy. Digital Commons @ Butler University. Available at: [Link]

-

From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. NIH National Library of Medicine. Available at: [Link]

-

Selective Synthesis of Vinyl Sulfides or 2-Methyl Benzothiazoles from Disulfides and CaC2 Mediated by a Trisulfur Radical Anion. ACS Publications. Available at: [Link]

-

Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ResearchGate. Available at: [Link]

-

Stability of a Multiresponsive Sulfonium Vinyl Sulfide Linker toward Nucleophilic/Radical Thiols, Reactive Nitrogen Species, and in Cells under Pro-inflammatory Stimulation. ACS Publications. Available at: [Link]

-

Thiol-Michael addition reaction involving a vinyl-sulfone group. ResearchGate. Available at: [Link]

-

Cleavable linkers in antibody-drug conjugates. University of Cambridge. Available at: [Link]

Sources

- 1. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. biosynth.com [biosynth.com]

- 5. Design of an in vivo cleavable disulfide linker in recombinant fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.butler.edu [digitalcommons.butler.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rapid and robust cysteine bioconjugation with vinylheteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02722K [pubs.rsc.org]

- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 12. researchgate.net [researchgate.net]

Technical Guide: Natural Occurrence and Pharmacochemistry of Vinyl Disulfide Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of naturally occurring vinyl disulfide derivatives, a rare but pharmacologically potent class of organosulfur compounds. Unlike their ubiquitous allyl analogs (e.g., diallyl disulfide), vinyl disulfides possess a sulfur atom directly conjugated to an alkene (

Part 1: Structural Chemistry & Natural Sources

The Vinyl Disulfide Motif

The chemical distinction between allyl and vinyl disulfides is critical for understanding their reactivity.

-

Allyl Disulfides (Standard): The sulfur is attached to an

hybridized carbon (e.g., Diallyl disulfide in garlic). The bond is relatively stable. -

Vinyl Disulfides (Reactive): The sulfur is attached to an

hybridized carbon (

Primary Biological Sources

While rare, this motif appears in specific chemical defense systems:

| Genus/Species | Compound Name | Chemical Structure Note | Biological Role |

| Allium sativum (Garlic) | Ajoene ( | Contains a vinyl disulfide bridge linked to a sulfoxide. | Antifungal, antithrombotic, anticancer. |

| Ferula assa-foetida | 1-Propenyl disulfides | (E)-1-propenyl sec-butyl disulfide.[1] | Antimicrobial, antispasmodic. |

| Petiveria alliacea | Petiveriin | Trithiolane/disulfide derivatives. | Insecticidal. |

| Marine Sponges | Lissoclinotoxin | Related polysulfide structures. | Cytotoxic defense. |

Part 2: Biosynthetic Origins & Chemical Ecology

The formation of vinyl disulfides is rarely a direct enzymatic product. Instead, it often results from the rearrangement of unstable thiosulfinate intermediates upon tissue damage.

The Ajoene Paradigm (Garlic)

Ajoene is not present in intact garlic cloves. It is formed via a "biomimetic" cascade initiated by the enzyme Alliinase .

-

Lysis: Tissue damage releases Alliinase, converting Alliin to Allicin.

-

Rearrangement: In the presence of polar organic solvents (or edible oils), Allicin undergoes a block-eric rearrangement involving thioacrolein intermediates to form Ajoene.

Biosynthetic Pathway Visualization

The following diagram illustrates the conversion of Alliin to the vinyl disulfide Ajoene.

Figure 1: The biosynthetic cascade from Alliin to Ajoene. Note that Ajoene formation competes with vinyldithiin formation depending on the solvent environment.

Part 3: Pharmacological Mechanism of Action

The vinyl disulfide moiety acts as a "warhead" for covalent protein modification.

Thiol-Disulfide Exchange

The primary mechanism is S-thiolation . The vinyl group withdraws electron density from the disulfide bond, making it highly electrophilic.

-

Target: Accessible Cysteine residues (e.g., Cys-274 in Tubulin).

-

Reaction: Protein-SH attacks the disulfide sulfur.

-

Result: Formation of a mixed disulfide (Protein-S-S-R) and release of a leaving group.

Mechanism Visualization

Figure 2: Pharmacodynamic mechanism of vinyl disulfides. The electrophilic disulfide bond reacts with protein thiols to form a covalent mixed disulfide.

Part 4: Experimental Protocols

Protocol: Biomimetic Synthesis & Isolation of Ajoene

Because natural abundance is low, isolation directly from intact plants is inefficient. The standard research protocol involves generating Ajoene from Allicin in situ.

Objective: Isolate (E/Z)-Ajoene for biological assays.

Materials:

-

Fresh Garlic bulbs (500g)

-

Ethyl Acetate (EtOAc)[2]

-

Acetone

-

HPLC grade Methanol/Water

-

Rotary Evaporator

Methodology:

-

Precursor Extraction (Allicin):

-

Homogenize 500g garlic cloves in water (1:1 w/v) to activate Alliinase. Incubate for 20 mins at 25°C.

-

Extract the homogenate with 500mL Ethyl Acetate.

-

Centrifuge to separate layers; collect the organic (EtOAc) phase containing Allicin.

-

Note: Keep temperature < 30°C to prevent uncontrolled degradation.

-

-

Biomimetic Conversion:

-

Evaporate EtOAc under reduced pressure to obtain Allicin oil.

-

Resuspend Allicin in 40% aqueous Acetone .

-

Incubate at 60°C for 2-4 hours . This heat step drives the rearrangement of Allicin into Ajoene.

-

-

Purification (Reverse Phase HPLC):

-

Column: C18 Preparative Column (e.g., 250 x 20 mm, 5µm).

-

Mobile Phase: Isocratic elution with Methanol:Water (75:25 v/v).

-

Detection: UV at 254 nm.

-

Retention: Z-Ajoene typically elutes before E-Ajoene.

-

-

Validation (NMR):

-

Verify the vinyl protons. The vinyl disulfide protons appear as multiplets in the 5.8–6.5 ppm range (CDCl3), distinct from allyl protons.

-

Stability & Storage

-

Solvent Sensitivity: Vinyl disulfides are stable in lipids/oils but degrade in acidic aqueous solutions.

-

Storage: Store neat oil at -20°C under Argon.

Part 5: Therapeutic Potential

The reactivity of the vinyl disulfide motif offers targeted therapeutic applications, particularly where covalent inhibition is advantageous.

| Therapeutic Area | Mechanism | Key Reference |

| Oncology | Modification of Tubulin thiols, preventing microtubule polymerization and arresting cell cycle at G2/M phase. | Li et al., 2002 [1] |

| Antimicrobial | Inhibition of Quorum Sensing (QS) in Pseudomonas aeruginosa by targeting LasR/RhlR systems. | Jakobsen et al., 2012 [2] |

| Cardiovascular | Inhibition of platelet aggregation via modification of fibrinogen binding receptors (GPIIb/IIIa). | Apitz-Castro et al., 1986 [3] |

| Metabolic | Inhibition of cholesterol biosynthesis (HMG-CoA reductase pathway). | Ferri et al., 2003 [4] |

References

-

Li, M., et al. (2002). "Antitumor activity of Z-ajoene, a natural compound purified from garlic: antimitotic and microtubule-interaction properties." Carcinogenesis, 23(4), 573-579. Link

-

Jakobsen, T. H., et al. (2012). "Ajoene, a sulfur-rich molecule from garlic, inhibits genes controlled by quorum sensing." Antimicrobial Agents and Chemotherapy, 56(5), 2314-2325. Link

-

Apitz-Castro, R., et al. (1986). "Effects of garlic extract and of three pure components (allicin, ajoene, diallyl disulfide) on platelet activation." Thrombosis Research, 42(3), 303-311. Link

-

Ferri, N., et al. (2003). "Ajoene, a garlic compound, inhibits protein prenylation and arterial smooth muscle cell proliferation."[3] British Journal of Pharmacology, 138(6), 1118-1126. Link

-

Wirth, T., et al. (2018). "Total Synthesis of Ajoene." Angewandte Chemie International Edition, 57(24), 7078-7082. Link

Sources

- 1. Ferula asafoetida: chemical composition, thermal behavior, antioxidant and antimicrobial activities of leaf and gum hydroalcoholic extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Ajoene, a garlic compound, inhibits protein prenylation and arterial smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Vinyl Disulfide Motif: Discovery, Synthesis, and Therapeutic Utility

The following technical guide details the discovery, synthesis, and therapeutic utility of vinyl disulfides.

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Reactive Linker" Paradigm

Vinyl disulfides (

Historically dismissed as unstable decomposition products of Allium (garlic) chemistry, these motifs have emerged as high-value pharmacophores. Their ability to undergo controlled thiol-disulfide exchange—releasing unstable vinyl thiolates that rapidly tautomerize—makes them potent "cysteine traps" in medicinal chemistry and responsive linkers in antibody-drug conjugates (ADCs).

Historical Origins: The Allium Cascade

The history of vinyl disulfide synthesis is inextricably linked to the study of garlic (Allium sativum). The field is defined by two eras: the Isolation Era (1940s–1980s) and the Mechanistic Era (1980s–Present), dominated by the work of Eric Block.

The Discovery of Ajoene (1984)

While Chester Cavallito isolated allicin (diallyl thiosulfinate) in 1944, it was not until 1984 that Block and co-workers isolated ajoene from ethanolic garlic extracts. Ajoene was the first natural product characterized to contain a vinyl disulfide moiety.

-

Significance: The isolation proved that vinyl disulfides could exist as stable entities under specific conditions, despite the high reactivity of their precursors.

-

Structure: Ajoene is

. The core feature is the central vinyl disulfide linkage:

The Block Pathway (Mechanistic Causality)

The formation of the vinyl disulfide bond in ajoene is not a direct biosynthesis but a complex chemical cascade triggered by the decomposition of allicin. This process relies on a [3,3]-sigmatropic rearrangement (thio-Claisen), a fundamental reaction in organosulfur chemistry.

Mechanism of Natural Synthesis:

-

Decomposition: Allicin undergoes

-elimination to yield 2-propenesulfenic acid and thioacrolein . -

Dimerization/Rearrangement: Thioacrolein is highly reactive. Through a series of additions and rearrangements involving the sulfenic acid, the vinyl disulfide bond is formed.

Figure 1: The Block Pathway illustrating the cascade from Allicin to the vinyl disulfide Ajoene. The solvent polarity dictates the ratio of Ajoene to Vinyldithiins.

Synthetic Methodologies: From Biomimicry to Precision

Synthesizing vinyl disulfides in the lab is challenging due to the lability of the

Method A: The Thiosulfonate-Phosphorodithioate Coupling (Modern Standard)

Developed to overcome the instability of vinyl thiols, this method utilizes S-vinyl phosphorodithioates as stable vinyl thiol surrogates. This is currently the most robust method for generating unsymmetrical vinyl disulfides.

-

Protocol Logic: The fluoride source (TBAF) selectively cleaves the P-S bond, generating a transient vinyl thiolate anion which is immediately trapped by a thiotosylate (electrophilic sulfur source).

-

Key Advantage: Avoids the isolation of free vinyl thiols.

Step-by-Step Protocol:

-

Precursor Synthesis: React chlorophosphate with vinyl magnesium bromide (or equivalent) to form S-vinyl phosphorodithioate.

-

Coupling:

-

Dissolve S-vinyl phosphorodithioate (1.0 equiv) and S-alkyl/aryl thiotosylate (1.0 equiv) in dry THF.

-

Cool to

under -

Add TBAF (1.1 equiv) dropwise.

-

Stir for 15 minutes.

-

-

Workup: Quench with water, extract with EtOAc. The rapid reaction prevents desulfurization.

Method B: Elimination Routes (Historical)

Early syntheses relied on the dehydrohalogenation of

-

Reaction:

-

Drawback: Harsh basic conditions often lead to

bond cleavage or polymerization.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield Range | Scope | Limitations |

| Biomimetic (Block) | Allicin, Acetone/EtOH | 30-40% | Natural Products (Ajoene) | Mixture of isomers (E/Z); difficult purification. |

| Elimination | 20-50% | Simple Vinyl Disulfides | Harsh conditions; polymerization side reactions. | |

| Phosphorodithioate | S-vinyl phosphorodithioate, TBAF | 62-93% | Functionalized Unsymmetrical | Requires synthesis of organophosphorus precursor. |

| Thio-Claisen | Allyl vinyl sulfides | Variable | Specific Allyl-Vinyl systems | Requires specific substitution patterns. |

Therapeutic Applications: The "Cysteine Trap"

The resurgence of interest in vinyl disulfides is driven by their utility in Targeted Covalent Inhibitors (TCIs) .

Mechanism of Action: Thiol-Disulfide Exchange

The vinyl group acts as an electron-withdrawing group (via induction) and a conjugating group, altering the LUMO of the disulfide bond.

-

Reaction:

-

Fate of Leaving Group: The released vinyl thiol (

) rapidly tautomerizes to the corresponding thial/thione (

Case Study: Ajoene in Oncology

Ajoene has been shown to covalently modify cysteine residues on tubulin and vimentin , disrupting the cytoskeleton of cancer cells.

-

Target: Cys-347 of

-tubulin. -

Outcome: G2/M cell cycle arrest and apoptosis.

-

Linker Chemistry: The vinyl disulfide motif is now being explored as a cleavable linker in ADCs, where the release of the payload is triggered by high intracellular glutathione (GSH) levels.

Figure 2: Mechanism of action for Vinyl Disulfide drugs. The tautomerization of the leaving group prevents the reverse reaction, effectively trapping the target protein.

References

-

Block, E., et al. (1984).[1] The Chemistry of Alkyl Thiosulfinate Esters. 7. Ajoene, an Antithrombotic Agent from Garlic.[2] Journal of the American Chemical Society. Link

-

Cavallito, C. J., & Bailey, J. H. (1944). Allicin, the Antibacterial Principle of Allium sativum. I. Isolation, Physical Properties and Antibacterial Action. Journal of the American Chemical Society. Link

-

Hunter, R., et al. (2008). Vinyl Disulfides as Cysteine Traps: Synthesis and Cytotoxicity. Bioorganic & Medicinal Chemistry Letters. Link

-

Luo, Y., et al. (2021).[1][3] Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction. Molecules.[3][4][5][6][7][8][9][10][11][12][13][14] Link

-

Block, E. (2010).[1][6][15] Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. Link

Sources

- 1. Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RETRACTED: Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis, Chemistry and Anti-Angiogenesis and Antithrombotic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 4. Divinyl sulfide - Wikipedia [en.wikipedia.org]

- 5. Ajoene, a Major Organosulfide Found in Crushed Garlic, Induces NAD(P)H:quinone Oxidoreductase Expression Through Nuclear Factor E2-related Factor-2 Activation in Human Breast Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. Poly(disulfide)s: From Synthesis to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vinyl sulfide synthesis by C-S coupling [organic-chemistry.org]

- 9. Disulfide Bridging Strategies in Viral and Non-viral Platforms for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Chemistry of Alliums - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20120282334A1 - Process for preparing ajoene from garlic - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in Drug Delivery System Fabricated by Microfluidics for Disease Therapy | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

Technical Whitepaper: Vinyl Disulfide (Divinyl Disulfide)

Molecular Characterization, Synthesis, and Therapeutic Potential

Executive Summary

Vinyl Disulfide (specifically Divinyl Disulfide ) is an organosulfur compound with the formula C₄H₆S₂ and a molecular weight of 118.22 g/mol . While often overshadowed by its allylic analog (Diallyl Disulfide, DADS) found in garlic oil, Divinyl Disulfide represents a distinct chemical entity characterized by the direct attachment of vinyl groups to the disulfide bridge (

This structural arrangement confers unique electrophilic properties, making the vinyl disulfide motif a potent Michael acceptor and a reactive pharmacophore in drug development. It is notably present as a functional moiety in Ajoene , a bioactive compound with antithrombotic and antimicrobial properties.[1][2] This guide details the physicochemical specifications, synthesis protocols, and biological mechanisms of vinyl disulfide for researchers in medicinal chemistry and pharmacology.

Part 1: Chemical Characterization & Specifications

The distinction between vinyl and allyl sulfur compounds is critical in experimental design. Vinyl disulfides possess a conjugated system between the alkene

Table 1: Physicochemical Profile of Divinyl Disulfide

| Property | Specification | Notes |

| IUPAC Name | (Ethenyldisulfanyl)ethene | Also known as 1,2-Divinyldisulfane |

| CAS Number | 15805-34-2 | Distinct from DADS (2179-57-9) |

| Molecular Formula | C₄H₆S₂ | |

| Molecular Weight | 118.22 g/mol | Monoisotopic Mass: 117.99 Da |

| Structure | ||

| Physical State | Colorless to pale yellow liquid | Pungent, sulfidic odor |

| Solubility | Lipophilic (LogP ~2.[3][4][5]65) | Soluble in EtOH, DMSO, CHCl₃; Insoluble in water |

| Stability | Low | Prone to polymerization and rearrangement |

Part 2: Synthesis & Experimental Protocols

Core Directive: The synthesis of divinyl disulfide requires the dehydrohalogenation of

Protocol A: Dehydrochlorination of Bis(2-chloroethyl) Disulfide

Objective: Synthesize Divinyl Disulfide via double E2 elimination.

Reagents:

-

Precursor: Bis(2-chloroethyl) disulfide (CAS 1002-41-1)

-

Base: Potassium Hydroxide (KOH) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Solvent: Absolute Ethanol (for KOH) or Dichloromethane (for DBU)

-

Quench: Dilute HCl

Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and inert gas inlet (

or Ar). -

Solubilization: Dissolve Bis(2-chloroethyl) disulfide (10 mmol) in the chosen solvent (50 mL). Cool to 0°C.[6][7]

-

Elimination:

-

Method A (KOH): Add ethanolic KOH (2.5 equiv) dropwise over 30 minutes. The reaction is exothermic.

-

Method B (DBU): Add DBU (2.2 equiv) dropwise. This method is milder and reduces polymerization side-products.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or GC-MS.

-

Workup: Pour mixture into ice water. Extract with Pentane (

mL). Pentane is preferred to facilitate low-temperature evaporation. -

Purification: Dry organic layer over anhydrous